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molecular formula C11H13NO2Si B8714333 1-Nitro-3-[2-(trimethylsilyl)ethynyl]-benzene

1-Nitro-3-[2-(trimethylsilyl)ethynyl]-benzene

Cat. No. B8714333
M. Wt: 219.31 g/mol
InChI Key: XRKUMSQNWPGUTF-UHFFFAOYSA-N
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Patent
US07812022B2

Procedure details

A solution of 1-(3-nitrophenyl)-2-trimethylsilylacetylene (43 g, 0.197 mol) in diethylether (800 mL) is cooled to 0° C. under argon atmosphere. To this solution is added, dropwise over 30 min, a solution of TBAF (1M in THF, 217 mL, 0.217 mol) maintaining temperature below 10° C. The reaction mixture is stirred for 30 min at 0° C. The reaction mixture is poured into water and extracted with diethyl ether (×2). The organic layers are combined, washed with brine, and dried (Na2SO4). The solvents are removed under reduced pressure. The residue is purified by silica-gel chromatography with Hexane/EtOAc=20/1 to give orange oil (26 g).
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
217 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([C:10]#[C:11][Si](C)(C)C)[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2].CCCC[N+](CCCC)(CCCC)CCCC.[F-].O>C(OCC)C>[C:10]([C:6]1[CH:7]=[CH:8][CH:9]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=1)#[CH:11] |f:1.2|

Inputs

Step One
Name
Quantity
43 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)C#C[Si](C)(C)C
Name
Quantity
800 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
217 mL
Type
reactant
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 30 min at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To this solution is added, dropwise over 30 min
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (×2)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
The solvents are removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified by silica-gel chromatography with Hexane/EtOAc=20/1

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(#C)C1=CC(=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 26 g
YIELD: CALCULATEDPERCENTYIELD 89.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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